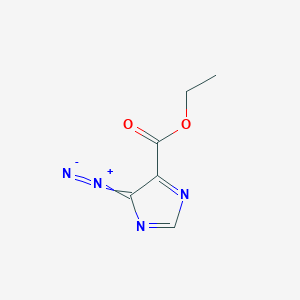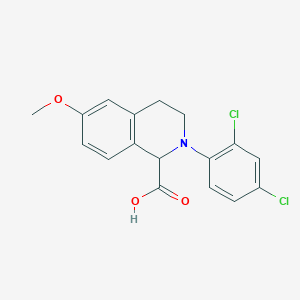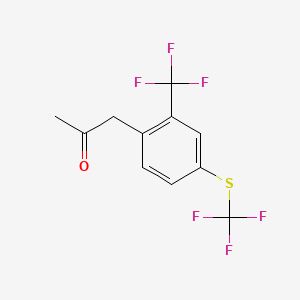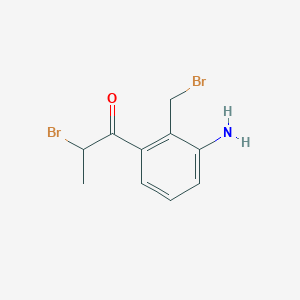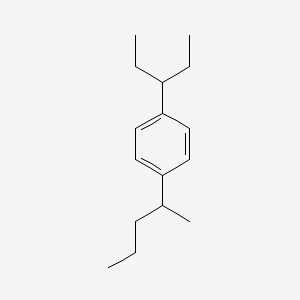
1-(2-Pentyl)-4-(3-pentyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pentyl)-4-(3-pentyl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two pentyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pentyl)-4-(3-pentyl)benzene typically involves the alkylation of benzene with pentyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Benzene+Pentyl HalideAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Pentyl)-4-(3-pentyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of pentylbenzoic acids or pentylbenzophenones.
Reduction: Formation of 1-(2-pentyl)-4-(3-pentyl)cyclohexane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-(2-Pentyl)-4-(3-pentyl)benzene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of alkyl substitution on aromatic ring reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Pentyl)-4-(3-pentyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function. Additionally, its aromatic structure enables π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl)-4-(3-methyl)benzene: Similar structure with methyl groups instead of pentyl groups.
1-(2-Ethyl)-4-(3-ethyl)benzene: Ethyl groups instead of pentyl groups.
1-(2-Propyl)-4-(3-propyl)benzene: Propyl groups instead of pentyl groups.
Uniqueness
1-(2-Pentyl)-4-(3-pentyl)benzene is unique due to the longer alkyl chains, which can significantly influence its physical properties, such as boiling point and solubility, compared to its shorter-chain analogs. The increased hydrophobicity and steric effects of the pentyl groups also impact its chemical reactivity and interactions with other molecules.
Properties
CAS No. |
101371-20-4 |
|---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
1-pentan-2-yl-4-pentan-3-ylbenzene |
InChI |
InChI=1S/C16H26/c1-5-8-13(4)15-9-11-16(12-10-15)14(6-2)7-3/h9-14H,5-8H2,1-4H3 |
InChI Key |
ZMJKPBLBOSIOHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=CC=C(C=C1)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


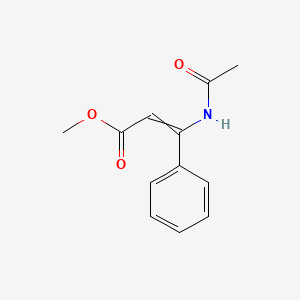
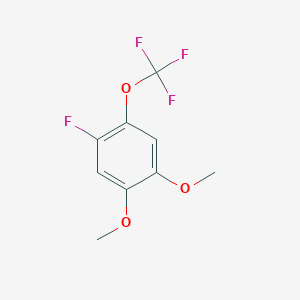
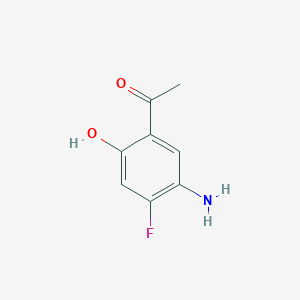

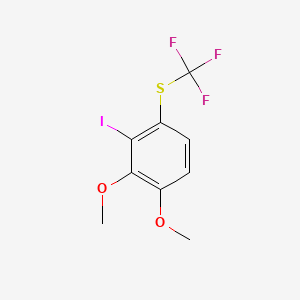
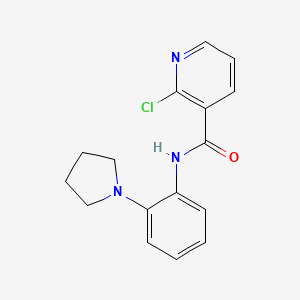
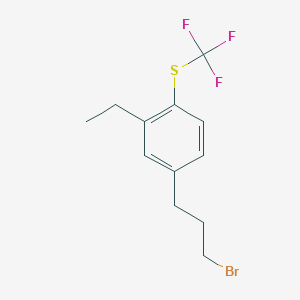
![2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B14065549.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid](/img/structure/B14065552.png)
